
Acid-PEG3-SSPy
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acid-PEG3-SSPy is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound plays a crucial role in the selective degradation of target proteins by leveraging the ubiquitin-proteasome system within cells . The molecular formula of this compound is C14H21NO5S2, and it has a molecular weight of 347.44 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Acid-PEG3-SSPy is synthesized through a series of chemical reactions involving the conjugation of PEG chains with specific functional groups. The synthesis typically involves the following steps:
Activation of PEG: The PEG chain is activated by introducing a carboxylic acid group at one end and a pyridyl disulfide group at the other end.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of PEG are activated and conjugated using automated reactors.
Purification: The synthesized compound is purified using techniques such as chromatography to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Acid-PEG3-SSPy undergoes various chemical reactions, including:
Oxidation: The disulfide bond in this compound can be oxidized to form sulfonic acid derivatives.
Reduction: The disulfide bond can be reduced to form thiol groups.
Substitution: The pyridyl disulfide group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Thiol-containing PEG derivatives.
Substitution: PEG derivatives with substituted pyridyl groups.
Applications De Recherche Scientifique
Acid-PEG3-SSPy has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs for targeted protein degradation.
Biology: Facilitates the study of protein-protein interactions and cellular pathways by selectively degrading target proteins.
Medicine: Potential therapeutic applications in cancer treatment by targeting and degrading oncogenic proteins.
Industry: Used in the development of novel drug delivery systems and bioconjugation techniques
Mécanisme D'action
Acid-PEG3-SSPy functions as a linker in PROTACs, which are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein. The linker facilitates the formation of a ternary complex between the E3 ligase, the target protein, and the PROTAC molecule. This complex promotes the ubiquitination and subsequent proteasomal degradation of the target protein, thereby reducing its cellular levels .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acid-PEG2-SSPy: A shorter PEG linker with similar functional groups.
Acid-PEG4-SSPy: A longer PEG linker with similar functional groups.
Acid-PEG3-NHS: A PEG linker with an N-hydroxysuccinimide (NHS) ester instead of a pyridyl disulfide group
Uniqueness
Acid-PEG3-SSPy is unique due to its optimal PEG chain length, which provides a balance between solubility and flexibility. The pyridyl disulfide group allows for efficient conjugation with thiol-containing molecules, making it a versatile linker for various applications .
Propriétés
Formule moléculaire |
C14H21NO5S2 |
|---|---|
Poids moléculaire |
347.5 g/mol |
Nom IUPAC |
3-[2-[2-[2-(pyridin-2-yldisulfanyl)ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C14H21NO5S2/c16-14(17)4-6-18-7-8-19-9-10-20-11-12-21-22-13-3-1-2-5-15-13/h1-3,5H,4,6-12H2,(H,16,17) |
Clé InChI |
URJLYWQPQZPOIQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)SSCCOCCOCCOCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


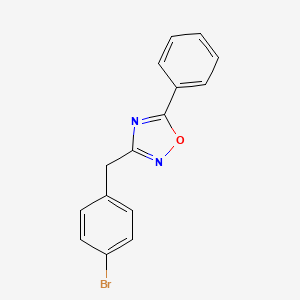
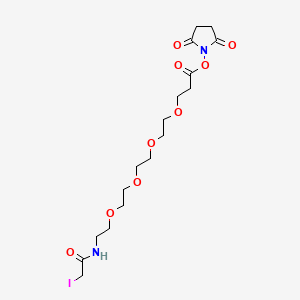
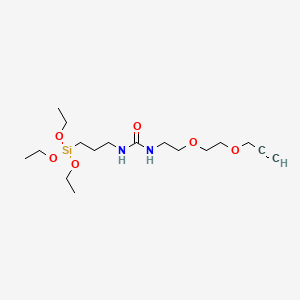
![N-(2-phenylethyl)({1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}amino)sulfonamide](/img/structure/B11828239.png)


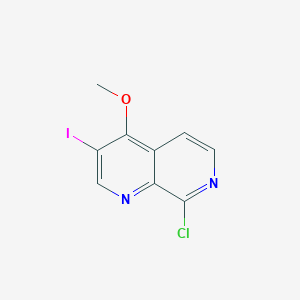
![methyl (3aR,6S,8aR)-2-phenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B11828278.png)


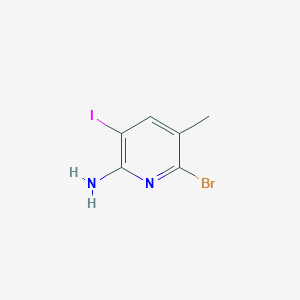
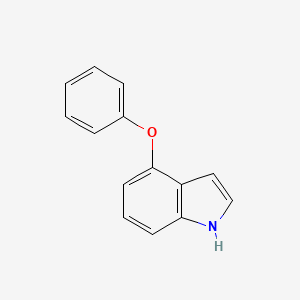
![3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indole;chloride](/img/structure/B11828297.png)
![Propanoic acid, 2,2-dimethyl-, (2S)-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-[3-(trifluoromethyl)phenoxy]propyl ester](/img/structure/B11828302.png)
